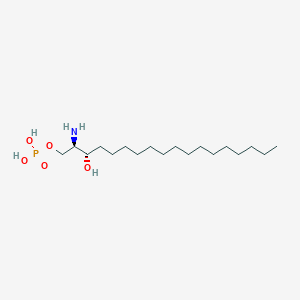
D-erythro-Dihydrosphingosine-1-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Dihydrosphingosine 1-phosphate typically involves the phosphorylation of sphingosine. Sphingosine can be obtained through the hydrolysis of sphingomyelin or ceramide. The phosphorylation reaction is catalyzed by sphingosine kinases (SphKs), specifically SphK1 and SphK2, which convert sphingosine to sphingosine 1-phosphate .
Industrial Production Methods
Industrial production of (2S,3R)-Dihydrosphingosine 1-phosphate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the extraction of sphingosine from natural sources, followed by its phosphorylation using sphingosine kinases. The product is then purified through various chromatographic techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-Dihydrosphingosine 1-phosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sphingosine 1-phosphate analogs.
Reduction: Reduction reactions can convert it back to sphingosine.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include sphingosine 1-phosphate analogs, reduced sphingosine, and various substituted derivatives that have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
(2S,3R)-Dihydrosphingosine 1-phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sphingolipid metabolism and signaling pathways.
Biology: It plays a crucial role in cell signaling, influencing processes like cell growth, survival, and migration.
Medicine: It is involved in the regulation of immune responses and has potential therapeutic applications in treating autoimmune diseases, cancer, and cardiovascular diseases.
Industry: It is used in the development of pharmaceuticals and as a research tool in various biochemical assays
Wirkmechanismus
The mechanism of action of (2S,3R)-Dihydrosphingosine 1-phosphate involves its interaction with specific receptors known as sphingosine 1-phosphate receptors (S1PRs). These receptors are G-protein-coupled receptors that mediate various cellular responses upon activation. The binding of (2S,3R)-Dihydrosphingosine 1-phosphate to S1PRs triggers signaling pathways that regulate cell proliferation, migration, and survival. Key molecular targets include S1PR1, S1PR2, and S1PR3, which are involved in immune cell trafficking, vascular development, and endothelial cell function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sphinganine: A sphingoid base similar to sphingosine but lacks the double bond in the sphingosine backbone.
Uniqueness
(2S,3R)-Dihydrosphingosine 1-phosphate is unique due to its specific interaction with S1PRs and its role in diverse cellular processes. Unlike ceramide, which is primarily involved in apoptosis, (2S,3R)-Dihydrosphingosine 1-phosphate promotes cell survival and proliferation. Its ability to modulate immune responses and vascular development distinguishes it from other sphingolipids .
Eigenschaften
Molekularformel |
C18H40NO5P |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
[(2R,3S)-2-amino-3-hydroxyoctadecyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23)/t17-,18+/m1/s1 |
InChI-Schlüssel |
YHEDRJPUIRMZMP-MSOLQXFVSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC[C@@H]([C@@H](COP(=O)(O)O)N)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


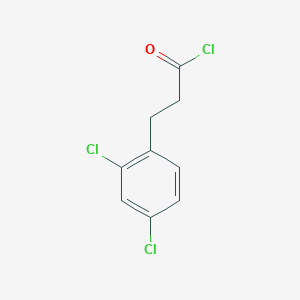
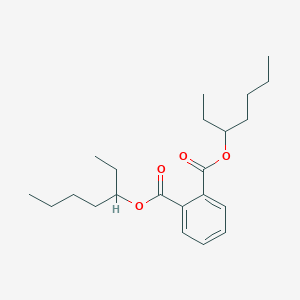
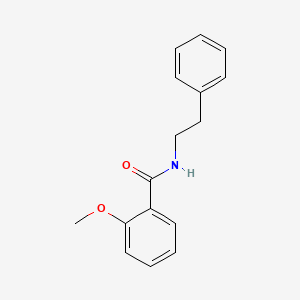

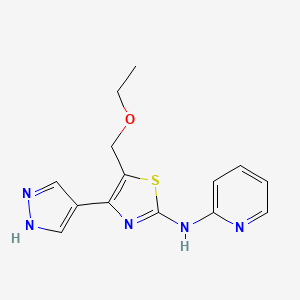
![1,3-Dimethyl-5-[(methyloxy)methyl]-2-nitrobenzene](/img/structure/B13842634.png)

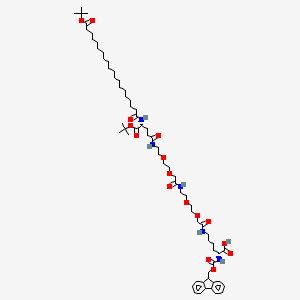

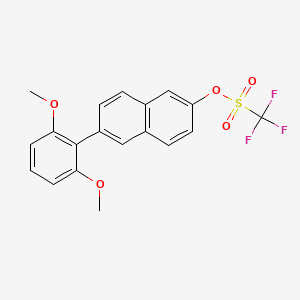
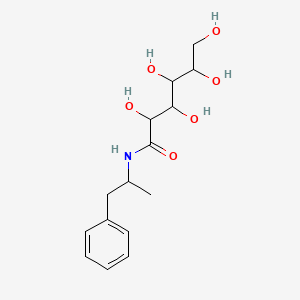
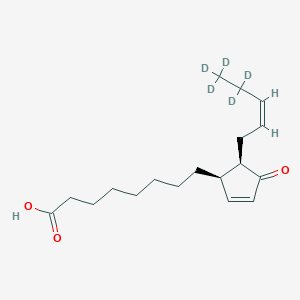
![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
